
2-tert-Butyl-5-methylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-5-methylcyclopenta-1,3-diene is an organic compound with the molecular formula C11H18 It is a derivative of cyclopentadiene, featuring a tert-butyl group and a methyl group as substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-methylcyclopenta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Another method involves the Diels-Alder reaction between isoprene and tert-butylacetylene, followed by dehydrogenation to yield this compound. This method takes advantage of the reactivity of conjugated dienes and alkynes to form cyclohexene derivatives, which can then be dehydrogenated to form the cyclopentadiene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using cyclopentadiene and tert-butyl chloride. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product. The use of catalysts such as aluminum chloride or zeolites can enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-5-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts like palladium on carbon can reduce the double bonds to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-5-methylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-5-methylcyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with transition metals. These complexes can exhibit catalytic activity in various chemical reactions, including polymerization and hydrogenation.
The presence of conjugated double bonds in the cyclopentadiene ring allows for resonance stabilization and delocalization of electrons, which can influence the reactivity and stability of the compound. The tert-butyl and methyl substituents can also affect the compound’s steric and electronic properties, further modulating its behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
2-tert-Butyl-5-methylcyclopenta-1,3-diene can be compared with other similar compounds, such as:
Cyclopentadiene: The parent compound with no substituents. It is more reactive due to the absence of steric hindrance from substituents.
2-tert-Butylcyclopentadiene: Similar to this compound but lacks the methyl group. It has slightly different reactivity and stability.
5-Methylcyclopentadiene: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
The uniqueness of this compound lies in its combination of tert-butyl and methyl substituents, which provide a balance of steric hindrance and electronic effects, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
135043-25-3 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
2-tert-butyl-5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8-5-6-9(7-8)10(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
TZJURNZIVRWFDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC(=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



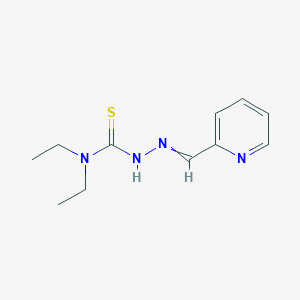

![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)

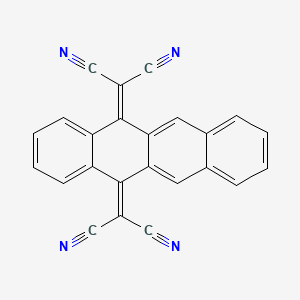
![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
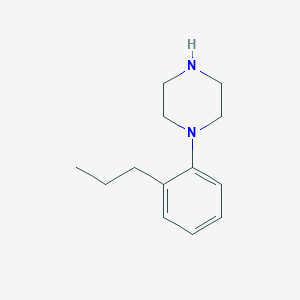
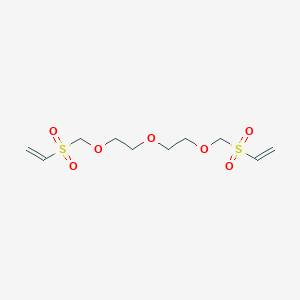
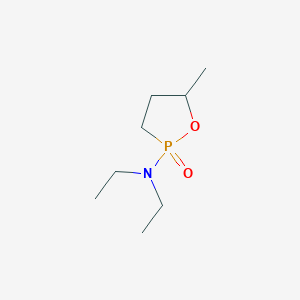
![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)
